molecular formula C14H20ClF2NO B1397596 2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220016-57-8

2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397596
CAS No.: 1220016-57-8
M. Wt: 291.76 g/mol
InChI Key: AUDJHFYJSSSPJV-UHFFFAOYSA-N
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Description

2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20ClF2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with 2-(2-hydroxyethyl)piperidine in the presence of a base, such as sodium hydroxide, to form the intermediate 2-{2-[(2,4-difluorobenzyl)oxy]ethyl}piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride: Similar structure but with different substitution patterns.

    2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the difluorobenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-12-5-4-11(14(16)9-12)10-18-8-6-13-3-1-2-7-17-13;/h4-5,9,13,17H,1-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDJHFYJSSSPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-57-8
Record name Piperidine, 2-[2-[(2,4-difluorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

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